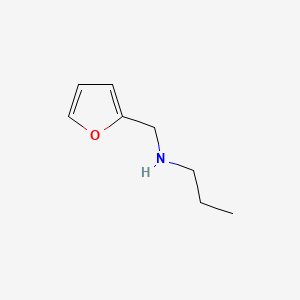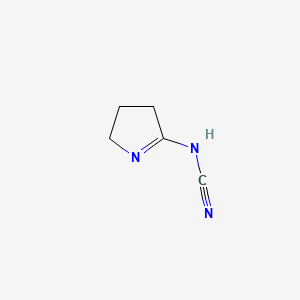
4-Aminobutyronitrile
Descripción general
Descripción
4-Aminobutyronitrile is a chemical compound with notable presence and roles in both natural and synthetic chemistry. It serves as a precursor to various chemical reactions and is a subject of interest in the synthesis and study of complex organic molecules. This compound is intricately linked to the metabolism and enzymatic processes in higher plants, highlighting its significance beyond mere synthetic applications (Narayan & Nair, 1990).
Synthesis Analysis
4-Aminobutyronitrile can be synthesized through various methods, including the Gewald synthesis which involves the formation of 2-aminothiophene derivatives as intermediates. This method is noted for its efficiency in generating novel compounds with potential biological activity (Khalifa & Algothami, 2020). Additionally, a novel synthesis approach involving 4,4-dialkyl-4-hydroxybut-2-ynenitriles has been described, showcasing the versatility of synthetic routes to access nitrogen-containing heterocycles (Landor et al., 1991).
Molecular Structure Analysis
The molecular structure of compounds related to 4-aminobutyronitrile has been extensively studied through spectroscopic and crystallographic techniques. Notably, the crystal structure and molecular modeling of a bicyclic ortho-aminocarbonitrile derivative provided insights into the geometrical and electronic properties of such molecules (Sharma et al., 2022).
Chemical Reactions and Properties
4-Aminobutyronitrile participates in a variety of chemical reactions, demonstrating its versatility as a building block for synthesizing complex molecules. For instance, its involvement in the synthesis of 4-aminoquinolines through a superacidic cyclization process illustrates its reactivity and potential for creating bioactive compounds (Lavrard et al., 2017).
Physical Properties Analysis
The physical properties of 4-aminobutyronitrile derivatives, including solubility, melting point, and stability, are crucial for their application in various chemical syntheses. While specific data on these properties is less frequently reported, they are inherently tied to the molecular structure and synthesis conditions of the compound.
Chemical Properties Analysis
The chemical properties of 4-aminobutyronitrile, such as its nucleophilicity, acidity, and ability to undergo various chemical transformations, make it a valuable compound in organic synthesis. Its role as a precursor in the formation of pyrroles, pyridones, and other nitrogen-containing heterocycles underlines its chemical versatility and importance in synthetic organic chemistry (Tressl et al., 1993).
Aplicaciones Científicas De Investigación
Electrocatalytic and Spectroelectrochemical Properties
Research by Schwarz et al. (2003) on 4-aminophenol, a compound related to 4-aminobutyronitrile, highlights its electrocatalytic properties. These properties were examined using voltammetric and UV–Vis spectroelectrochemical studies, revealing insights into its potential use in electrochemical applications and the formation of oxidation products (Schwarz et al., 2003).
Biological Role in Plants
Narayan and Nair (1990) explored the role of 4-aminobutyrate in higher plants. They found that 4-aminobutyrate, formed by the decarboxylation of glutamate, plays a significant role in plant response to environmental stress, suggesting its importance in agricultural and botanical research (Narayan & Nair, 1990).
Chemical Synthesis and Pharmaceutical Precursors
Stephens et al. (2013) described a novel three-component reaction involving small-ring cyclic amines, arynes, and acetonitrile to produce N-aryl γ-aminobutyronitriles. These compounds are valuable precursors for bioactive compounds like pregabalin and lergotrile, indicating their significance in pharmaceutical synthesis (Stephens et al., 2013).
Enzymatic Studies and Neurotransmission
Research by Silverman and Levy (1981) on substituted 4-aminobutanoic acids, closely related to 4-aminobutyronitrile, focused on their interaction with gamma-aminobutyric acid aminotransferase. This enzyme is crucial for neurotransmitter degradation in the brain, suggesting the potential of 4-aminobutyronitrile derivatives in studying neurotransmission and brain function (Silverman & Levy, 1981).
Safety And Hazards
Propiedades
IUPAC Name |
4-aminobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2/c5-3-1-2-4-6/h1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYKKVTZDQDYJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70186426 | |
| Record name | 4-Aminobutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminobutyronitrile | |
CAS RN |
32754-99-7 | |
| Record name | 4-Aminobutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32754-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminobutyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032754997 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminobutyronitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70186426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.530 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Aminobutyronitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4WWX9NX8N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















